N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt is a chelating agent known for its ability to bind metal ions. It is widely used in various industrial and environmental applications due to its high efficiency and biodegradability. This compound is particularly effective in enhancing the solubility and removal of metal ions from different environments, making it a valuable tool in soil remediation and water treatment processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction with Formaldehyde and Sodium Cyanide: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate compound.
Hydrolysis: The intermediate compound undergoes hydrolysis to yield N, N-Bis(Carboxymethyl)-L-glutamic acid.
Neutralization: The final step involves neutralizing the acid with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced equipment and automation ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes. This compound can also participate in substitution reactions, where the carboxymethyl groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Chelation Reactions: Common reagents include metal ions such as calcium, magnesium, and cadmium. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products
The major products of chelation reactions are metal complexes, where the metal ions are tightly bound to the this compound. In substitution reactions, the products are derivatives of the original compound with new functional groups attached .
Wissenschaftliche Forschungsanwendungen
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to remove metal ions from solutions.
Biology: Employed in biochemical assays to stabilize metal ions and prevent their interference in biological reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Widely used in water treatment, soil remediation, and as a component in cleaning agents to enhance the removal of metal ions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties but lower biodegradability.
Trisodium dicarboxymethyl alaninate: Another biodegradable chelating agent with similar applications but different structural properties.
Uniqueness
N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt stands out due to its high biodegradability and efficiency in binding metal ions. Unlike EDTA, it poses less environmental risk and is preferred in applications where environmental impact is a concern. Its unique structure allows for effective chelation and stability in various conditions, making it a versatile and valuable compound in multiple fields .
Eigenschaften
Molekularformel |
C9H9NNa4O8 |
---|---|
Molekulargewicht |
351.13 g/mol |
IUPAC-Name |
tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
UZVUJVFQFNHRSY-UHFFFAOYSA-J |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.